![molecular formula C16H14N4O2S B2724515 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 860651-58-7](/img/structure/B2724515.png)
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide (abbreviated as BHTCA) is a novel and unique chemical compound with a range of potential applications in scientific research. It is a member of the benzisoxazole family and is a derivative of 1-hydrazinecarbothioamide. BHTCA has been studied for its potential use in drug discovery and development, as well as its potential applications in biological and medical research.
Applications De Recherche Scientifique
Anticonvulsant and Neuroprotective Properties
Research into derivatives of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide has shown promising results in the development of anticonvulsant medications. A study by Bhanupriya Bhrigu et al. (2012) synthesized new derivatives that exhibited potent anticonvulsant results without neurotoxicity at doses of 60 and 100 mg/kg, highlighting the potential for these compounds in treating seizure disorders (Bhanupriya Bhrigu et al., 2012).
Anti-malarial Activity
In another study focused on novel thiosemicarbazone derivatives containing a benzimidazole moiety, Saavani Malove Divatia et al. (2014) found that several synthesized compounds showed good antimalarial activity in vitro. This suggests the utility of these derivatives in creating more effective treatments for malaria (Saavani Malove Divatia et al., 2014).
Antioxidant Properties
Ștefania-Felicia Bărbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide that demonstrated excellent antioxidant activity. These findings are critical for developing treatments targeting diseases caused by oxidative stress, suggesting these compounds could play a role in preventing or managing such conditions (Ștefania-Felicia Bărbuceanu et al., 2014).
Corrosion Inhibition
A study on hydroxy phenyl hydrazides, which are related to the chemical structure of interest, demonstrated their potential as corrosion inhibitors. This research indicates that derivatives of this compound could be used to protect metals from corrosion, which is valuable for industries such as construction and automotive manufacturing (A. Singh et al., 2021).
Antimicrobial and Anti-inflammatory Agents
B. V. Kendre et al. (2015) explored the synthesis of novel derivatives with potential antimicrobial and anti-inflammatory properties. This research underscores the versatility of this compound derivatives in developing new treatments for infections and inflammation-related diseases (B. V. Kendre et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(10-13-12-8-4-5-9-14(12)22-20-13)18-19-16(23)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H2,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVACLMEUQDVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333614 |
Source
|
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860651-58-7 |
Source
|
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.